molecular formula C17H30O2 B14435741 10-Undecenoic acid, 5-hexenyl ester CAS No. 76293-70-4

10-Undecenoic acid, 5-hexenyl ester

Cat. No.: B14435741
CAS No.: 76293-70-4
M. Wt: 266.4 g/mol
InChI Key: HJCMEKJDZVRSGY-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 5-hexenyl ester is an organic compound with the molecular formula C17H30O2. It is an ester derived from 10-undecenoic acid and 5-hexen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic acid, 5-hexenyl ester typically involves the esterification of 10-undecenoic acid with 5-hexen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

10-Undecenoic acid+5-Hexen-1-olAcid Catalyst10-Undecenoic acid, 5-hexenyl ester+Water\text{10-Undecenoic acid} + \text{5-Hexen-1-ol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 10-Undecenoic acid+5-Hexen-1-olAcid Catalyst​10-Undecenoic acid, 5-hexenyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 5-hexenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 5-hexen-1-ol in the presence of an acid or base.

    Oxidation: The double bonds in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 10-Undecenoic acid and 5-hexen-1-ol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

Scientific Research Applications

10-Undecenoic acid, 5-hexenyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its antifungal and antibacterial activities.

    Industry: Used in the production of polymers, coatings, and lubricants.

Mechanism of Action

The mechanism by which 10-Undecenoic acid, 5-hexenyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit the synthesis of essential fatty acids in microorganisms, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-Undecenoic acid, ethyl ester
  • 10-Undecenoic acid, methyl ester
  • 10-Undecenoic acid, propargyl ester

Uniqueness

10-Undecenoic acid, 5-hexenyl ester is unique due to its specific ester linkage and the presence of two double bonds, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications.

Properties

CAS No.

76293-70-4

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

hex-5-enyl undec-10-enoate

InChI

InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3-4H,1-2,5-16H2

InChI Key

HJCMEKJDZVRSGY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCCCC=C

Origin of Product

United States

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